Cas no 896341-34-7 (N'-2-(4-fluorophenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide)

N'-2-(4-fluorophenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide structure
896341-34-7 structure
Product Name:N'-2-(4-fluorophenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide
N.o CAS:896341-34-7
MF:C23H23FN2O4S2
MW:474.568126916885
CID:6198855
PubChem ID:16032088
Update Time:2025-07-01

N'-2-(4-fluorophenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide Propriedades químicas e físicas

Nomes e Identificadores

    • N'-2-(4-fluorophenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide
    • MFCD06748489
    • AKOS002055567
    • CHEMBL1454896
    • AKOS021695575
    • NCGC00136127-01
    • 896341-34-7
    • HMS1903I03
    • N'-[2-(4-fluorophenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
    • N-[2-(4-fluorophenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
    • F2570-0145
    • G856-4366
    • N1-(4-fluorophenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide
    • Inchi: 1S/C23H23FN2O4S2/c1-16-4-10-19(11-5-16)32(29,30)21(20-3-2-14-31-20)15-26-23(28)22(27)25-13-12-17-6-8-18(24)9-7-17/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28)
    • Chave InChI: COKQADWFBLYFHB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(C(C1=CC=CS1)CNC(C(NCCC1C=CC(=CC=1)F)=O)=O)(=O)=O

Propriedades Computadas

  • Massa Exacta: 474.10832773g/mol
  • Massa monoisotópica: 474.10832773g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 32
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 727
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.9
  • Superfície polar topológica: 129Ų

N'-2-(4-fluorophenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide Preçomais >>

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